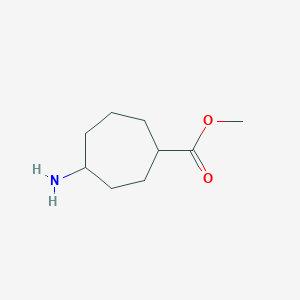

![molecular formula C7H8BrN3O2S B3001328 N-[amino(imino)methyl]-4-bromobenzenesulfonamide CAS No. 36397-58-7](/img/structure/B3001328.png)

N-[amino(imino)methyl]-4-bromobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

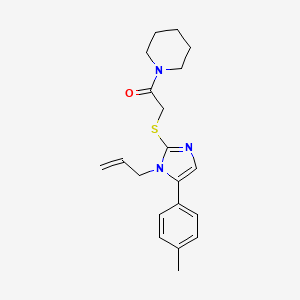

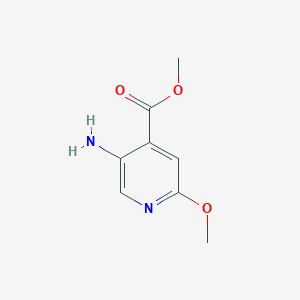

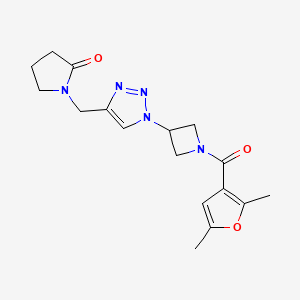

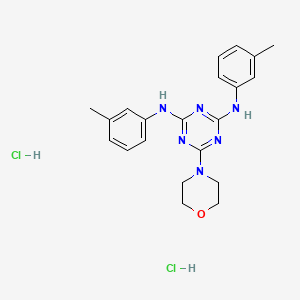

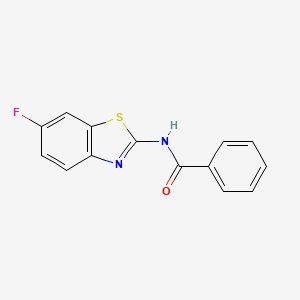

N-[amino(imino)methyl]-4-bromobenzenesulfonamide is a compound that falls within the class of benzenesulfonamides, which are known for their diverse applications in chemistry and pharmacology. The compound's structure includes an amino(imino)methyl group attached to a bromobenzenesulfonamide moiety, which suggests potential reactivity and utility in various chemical transformations and possibly in the development of pharmaceutical agents.

Synthesis Analysis

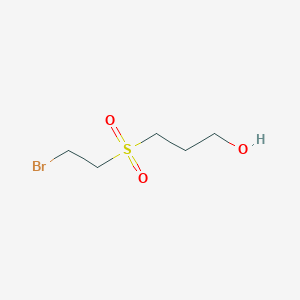

The synthesis of related benzenesulfonamide derivatives has been explored in several studies. For instance, a general strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides through N-alkylation of aminobenzenesulfonamides with alcohols has been reported, showcasing the versatility of these compounds in recognizing different types of amino groups . Additionally, the synthesis of sodium N-bromo-p-nitrobenzenesulfonamide, a compound with similar bromo and sulfonamide functionalities, has been described, highlighting its use as an oxidizing titrant . These methods could potentially be adapted for the synthesis of N-[amino(imino)methyl]-4-bromobenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been extensively studied. For example, the molecular structure, Hirshfeld surface analysis, and spectroscopic investigations of a related compound, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, have been performed using both experimental and computational methods . These studies provide insights into the geometry, vibrational wavenumbers, and electronic transitions of the molecule, which could be relevant for understanding the structural properties of N-[amino(imino)methyl]-4-bromobenzenesulfonamide.

Chemical Reactions Analysis

Benzenesulfonamides participate in various chemical reactions. For instance, nitrobenzenesulfonamides have been used for the preparation of secondary amines and as protecting groups for amines . The N-acyl 4-nitrobenzenesulfonamide group has been utilized in peptide synthesis, demonstrating the reactivity of the sulfonamide group in both C→N and N→C synthesis directions . These examples indicate that N-[amino(imino)methyl]-4-bromobenzenesulfonamide could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the synthesis and evaluation of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives for anticholinesterase and antioxidant activities have been conducted, which includes an analysis of their structure-activity relationships . The crystal structures and Hirshfeld surface analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives have been compared, providing insights into intermolecular interactions and hydrogen-bonding patterns . These studies suggest that the physical and chemical properties of N-[amino(imino)methyl]-4-bromobenzenesulfonamide could be similarly characterized to understand its potential applications.

Applications De Recherche Scientifique

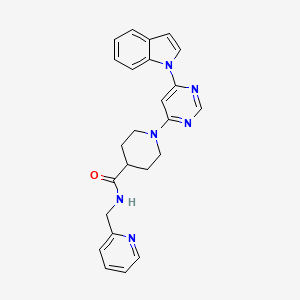

Corrosion Inhibition

N-[amino(imino)methyl]-4-bromobenzenesulfonamide derivatives have been studied for their corrosion inhibition efficiency. For example, N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants show excellent corrosion inhibition for carbon steel in hydrochloric acid solutions. These surfactants are efficient even at low concentrations and adhere to the carbon steel surface following the Langmuir adsorption isotherm, acting as mixed-type inhibitors (Tawfik, 2015).

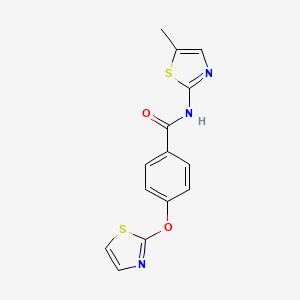

Photodynamic Cancer Therapy

Derivatives of N-[amino(imino)methyl]-4-bromobenzenesulfonamide, such as certain zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been researched for their applications in photodynamic cancer therapy. These compounds display properties like good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agents

N-[amino(imino)methyl]-4-bromobenzenesulfonamide derivatives have shown promise as antifungal agents. Compounds like N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamides exhibit significant growth-inhibitory activity against yeast-like fungi, showing better or comparable effectiveness to the reference drug fluconazole. These derivatives are particularly potent against Candida albicans (Sławiński et al., 2014).

Polymer Chemistry

In the field of polymer chemistry, N-[amino(imino)methyl]-4-bromobenzenesulfonamide derivatives have been studied for their role in electron transfer mechanisms. For example, protonation of derivatives like N-(4-aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine in the presence of acidic dopants in organic solvents, leads to intermolecular proton-electron transfer and aggregation, which is significant in understanding the behavior of certain polymer systems (Lokshin et al., 2001).

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfonylguanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,(H4,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRKIDJIFPYXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N=C(N)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3001249.png)

![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)

![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)

![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)